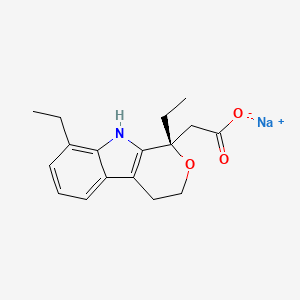

Etodolac sodium, (S)-

Description

Historical Development of Etodolac Compounds

Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), was first patented in 1971 and approved for medical use in 1985. Its development marked a significant advancement in NSAID chemistry due to its unique pyranoinDole acetic acid structure. The racemic form of etodolac gained U.S. Food and Drug Administration approval in 1991, but subsequent research revealed critical enantiomeric differences. The resolution of racemic etodolac into its (R)- and (S)-enantiomers in the 1980s enabled targeted studies of their distinct pharmacological properties. Key synthetic milestones include the optimized preparation of 7-ethyltryptophol, a crucial intermediate, and the development of stereoselective synthesis methods using chiral catalysts. Patent US-4585877-A (1986) detailed early cyclization techniques for pyranoindole core formation, while later innovations focused on eliminating hazardous reagents like concentrated sulfuric acid through trimethylhalosilane-mediated reactions.

Chemical Classification and Nomenclature

Etodolac sodium, (S)-, is classified as:

- IUPAC Name : Sodium 2-[(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate

- Chemical Family : Selective cyclooxygenase-2 (COX-2) inhibitor within the arylacetic acid NSAID subclass

- Molecular Formula : C₁₇H₂₀NNaO₃

The sodium salt formulation enhances aqueous solubility compared to the free acid form (logP = 3.4). Structural features include:

- Chiral center at C1 of the pyran ring

- Diethyl substitution at C1 and C8 positions

- Acetic acid moiety converted to sodium carboxylate

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 309.34 g/mol | |

| pKa (carboxylic acid) | 4.65 | |

| Plasma Protein Binding | >99% | |

| logD (pH 7.4) | 1.8 |

Significance in Pharmaceutical Chemistry Research

The (S)-enantiomer drives etodolac's primary therapeutic effects through COX-2 inhibition (179-fold selectivity over COX-1). Research highlights include:

- Stereochemical Optimization : Demonstration that (S)-etodolac accounts for >90% of anti-inflammatory activity

- Dual Action Mechanisms : COX-2-independent anti-allodynic effects in neuropathic pain models

- Formulation Advances : Development of sustained-release microspheres using gum katira to reduce gastrointestinal toxicity

Recent studies utilize molecular docking to explain enantioselective Wnt pathway inhibition, with (R)-etodolac showing superior β-catenin binding (ΔG = -8.9 kcal/mol vs. -7.2 kcal/mol for (S)-form).

Stereochemical Relevance of the S-Enantiomer

The chiral C1 center dictates pharmacological activity:

- Activity Profile :

Metabolic Fate :

Protein Binding :

Figure 1 : Enantiomeric Recognition in COX-2 Binding Pocket

(S)-Etodolac adopts a conformation allowing:

- Ionic interaction with Arg120

- Hydrogen bonding to Tyr355

- Hydrophobic packing in the arachidonate channel

Properties

CAS No. |

136172-37-7 |

|---|---|

Molecular Formula |

C17H20NNaO3 |

Molecular Weight |

309.341 |

IUPAC Name |

sodium;2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetate |

InChI |

InChI=1S/C17H21NO3.Na/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12;/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20);/q;+1/p-1/t17-;/m0./s1 |

InChI Key |

OYVVSFKYBAVZJZ-LMOVPXPDSA-M |

SMILES |

CCC1=CC=CC2=C1NC3=C2CCOC3(CC)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Efficacy

In a randomized, double-blind study of 100 patients undergoing third molar extraction, etodolac (400 mg every 8 hours) and diclofenac sodium (50 mg every 8 hours) demonstrated equivalent analgesic efficacy. Over 72 hours, pain intensity decreased to ~15–16 mm in both groups . Rescue analgesia (tramadol) was required in only 3–5% of patients .

Table 1: Postoperative VAS Scores (Mean ± SEM)

| Time (hours) | Diclofenac Sodium (mm) | Etodolac Sodium (mm) |

|---|---|---|

| 0 | 91.36 ± 0.86 | 87.94 ± 1.46 |

| 2 | 55.12 ± 3.75 | 53.08 ± 4.42 |

| 72 | 14.74 ± 3.45 | 16.00 ± 3.40 |

Etodolac Sodium vs. Naproxen Sodium

In a crossover study evaluating third molar surgery outcomes, diclofenac potassium outperformed naproxen sodium and etodolac in reducing swelling (ultrasound-measured), though pain relief was statistically equivalent across all three NSAIDs . Etodolac’s GI tolerability remains advantageous: naproxen’s prolonged COX-1 inhibition increases ulcerogenicity compared to etodolac’s COX-2 preference .

Etodolac vs. Its Derivatives (P1–P3)

Three hydrazone derivatives of etodolac (P1–P3) were synthesized and tested in an egg-white-induced paw edema model.

Table 2: Paw Edema Reduction (Mean ± SEM)

| Compound | Baseline Thickness (mm) | 240-Minute Thickness (mm) |

|---|---|---|

| Etodolac | 5.20 ± 0.12 | 3.10 ± 0.10 |

| P1 | 5.18 ± 0.15 | 3.15 ± 0.12 |

| P2 | 5.22 ± 0.14 | 3.12 ± 0.11 |

| P3 | 5.19 ± 0.13 | 3.08 ± 0.09 |

Etodolac vs. Celecoxib and Ibuprofen

Table 3: Adverse Event Incidence

| NSAID | GI Adverse Events (%) | Cardiovascular Risks |

|---|---|---|

| Etodolac | 4–8% | Moderate |

| Diclofenac | 8–12% | High |

| Naproxen | 10–15% | High |

| Celecoxib | 5–7% | High (COX-2 selective) |

Sources:

Preparation Methods

Meglumine Salt Formation and Crystallization

The resolution of racemic etodolac using glucamine derivatives, particularly meglumine (N-methyl-D-glucamine), represents a cornerstone method for obtaining the (S)-enantiomer. This process exploits the differential solubility of diastereomeric salts in alcoholic solvents. Racemic etodolac is combined with meglumine in a 1:1 molar ratio in isopropanol or ethanol at 35–55°C, followed by seeding with enantiopure (S)-etodolac meglumine crystals. The (S)-enantiomer preferentially crystallizes, achieving an enantiomeric excess (ee) of 86.4–97% in the first cycle. Recrystallization from isopropanol further elevates purity to >99% ee.

Mechanistic Insight : The meglumine salt’s solubility profile is pH-dependent, with optimal crystallization occurring near neutral conditions (pH 6.5–7.5). The process benefits from in situ racemization of the undesired (R)-enantiomer, which is facilitated by residual base in the reaction medium. This dynamic resolution enables near-quantitative yields of the (S)-enantiomer.

Pharmacokinetic Advantages of the Meglumine Salt

Clinical studies comparing racemic etodolac and (S)-etodolac meglumine salt demonstrate significant differences in absorption kinetics. After a single 200 mg dose of racemic etodolac, the (S)-enantiomer exhibits a peak plasma concentration () of 12.4 μg/mL at 120 minutes (). In contrast, 168 mg of the meglumine salt (equivalent to 100 mg free acid) achieves a of 18.7 μg/mL at 45 minutes, with a 32% higher AUC (area under the curve). These properties are attributed to the meglumine salt’s enhanced aqueous solubility, which accelerates dissolution and absorption.

Hydrolysis-Driven Synthesis of (S)-Etodolac

Alkaline Hydrolysis of Methyl Esters

A two-step hydrolysis process, detailed in CN101085778B, converts methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate (etodolac methyl ester) to (S)-etodolac (Figure 1):

-

Step A : The methyl ester undergoes hydrolysis in a methanol-water (1:5 v/v) solution with sodium hydroxide (1.3:1 molar ratio) at reflux (65–70°C) for 30–60 minutes. Acidification to pH 3–4 with HCl yields crude (S)-etodolac (98–99% yield).

-

Step B : The crude product is dissolved in aqueous NaOH, filtered, and reprecipitated with ethanol-HCl to afford purified (S)-etodolac (98.8% yield, >99% purity).

Key Process Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| NaOH:Methyl Ester | 1.3:1 | Prevents over-saponification |

| Hydrolysis Time | 30–60 min | Maximizes conversion (>99%) |

| Crystallization pH | 3–4 | Minimizes residual impurities |

Racemization Control

Maintaining pH >10 during hydrolysis suppresses racemization, ensuring enantiomeric integrity. Below pH 9, acid-catalyzed racemization via keto-enol tautomerism becomes significant, reducing ee by 5–10%.

Industrial-Scale Synthesis via Cyclocondensation

Reaction of 7-Ethyl-Tryptophol with Methyl 3-Oxo-Pentanoate

US6066741A discloses a scalable method for synthesizing etodolac’s core structure:

-

Step A : 7-Ethyl-tryptophol reacts with methyl 3-oxo-pentanoate in toluene at 0–5°C in the presence of concentrated (3:1 molar ratio to tryptophol). The reaction proceeds via acid-catalyzed cyclocondensation, yielding methyl etodolac ester (97.5% purity).

-

Step B : Ester hydrolysis with aqueous NaOH (2:1 molar ratio) at 80°C for 2 hours produces etodolac free acid, which is subsequently converted to the sodium salt via neutralization.

Advantages :

-

Low-temperature cyclocondensation minimizes side reactions (e.g., oxidation of indole).

-

Toluene as a solvent facilitates easy phase separation during workup.

Sodium Salt Formation and Purification

Neutralization and Crystallization

(S)-Etodolac free acid is converted to its sodium salt by treatment with NaOH in ethanol-water (1:3 v/v) at 25°C. The sodium salt crystallizes upon cooling to 0–5°C, yielding a white powder with >99.5% chemical purity and <0.1% residual solvents.

Critical Quality Attributes :

-

Residual Solvents : Ethanol and isopropanol levels are controlled to <500 ppm via vacuum drying (40°C, 24 h).

-

Enantiomeric Purity : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms ee >99%.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Glucamine Resolution | 86–92 | 99.5 | >99 | Moderate |

| Alkaline Hydrolysis | 98–99 | 99.0 | 98–99 | High |

| Cyclocondensation | 85–90 | 97.5 | Racemic | High |

Environmental and Cost Considerations

Q & A

Q. What methodological approaches are effective in overcoming the poor aqueous solubility of (S)-Etodolac sodium for injectable formulations?

(S)-Etodolac sodium, a BCS Class II drug, exhibits low solubility in water (0.489 mg/mL in distilled water). To address this, mixed hydrotropy strategies using sodium acetate (20–40% w/v) and sodium benzoate (15–25% w/v) synergistically improved solubility by 31.5-fold and 72.5-fold, respectively. Optimized hydrotropic blends (e.g., 15% sodium benzoate + 25% solvent system S [Blend C]) achieved a 275.6-fold solubility enhancement via the shake-flask method. These blends were validated through FTIR studies confirming no drug-excipient interactions and physicochemical tests (pH 7.4–7.5, viscosity ~3.5 cP) .

Q. How can researchers validate the stability of (S)-Etodolac sodium formulations under accelerated conditions?

Stability studies should include:

- Forced degradation : Exposure to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and photolytic conditions (UV light) to assess degradation pathways.

- Physical stability : Monitor crystal growth, turbidity, and color changes over 2 weeks at 25°C/60% RH. For example, Blend C and Blend O formulations remained clear with no crystal formation post-dilution (Table 16) .

- Chemical stability : HPLC or UV spectrophotometry (281 nm) quantifies drug content. Blend C retained 104.45% potency after accelerated testing .

Q. What synthetic routes are reported for (S)-Etodolac, and how do reaction conditions influence yield?

The synthesis involves:

- Reduction : o-Nitroethylbenzene reduced with Fe/HCl (96.2% yield at reflux for 3 h).

- Diazotization : o-Ethylaniline treated with NaNO₂/HCl (0°C, 0.5 h).

- Condensation : o-Ethylphenylhydrazine + 2,3-dihydrofuran in isobutanol (reflux, 3 h) to form 7-ethyltryptophol.

- Esterification/Hydrolysis : Reaction with methyl 3-oxopentanoate (0°C, 1.5 h; 63% yield) followed by hydrolysis (reflux, 2.5 h; 95% yield). FTIR and NMR confirm structural integrity .

Advanced Research Questions

Q. How can conflicting solubility data for (S)-Etodolac sodium across studies be reconciled?

Discrepancies may arise from:

- Hydrotrope concentration : Sodium acetate at 4M increased solubility 160-fold in UV studies vs. 31.5-fold at 20% w/v in formulation trials .

- Methodology : Shake-flask vs. titrimetric methods yield variability. For example, UV spectrophotometry (4M sodium acetate) showed linearity at 1–6 μg/mL, while dilution studies in hydrotropic blends used 0.45 μm filtration .

- Co-solvent systems : Solvent system S (undisclosed composition) contributed to 25% of Blend C’s solubility enhancement, suggesting proprietary additives may influence results .

Q. What experimental design optimizes emulsomes for sustained (S)-Etodolac sodium delivery?

A Box-Behnken design (3 factors, 3 levels) optimizes:

- Independent variables : Drug-to-phospholipid ratio (A), tristearin-to-phospholipid ratio (B), stearylamine-to-phospholipid ratio (C).

- Responses : Particle size (Y1: 383.1 nm), zeta potential (Y2: +47.2 mV), entrapment efficiency (Y3: 80.1%).

- Validation : TEM confirms spherical morphology; in vitro release shows 88.69% sustained release over 24 h. Design-Expert® software predicts responses within 5% error .

Q. How do cocrystallization strategies enhance the dissolution rate of (S)-Etodolac sodium?

Cocrystals with glutaric acid (1:2 molar ratio) improve dissolution via hydrogen bonding. Synthesis involves:

Q. What statistical and methodological critiques apply to (S)-Etodolac sodium formulation studies?

Key considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.